molecular formula C19H23N3O4S B7714219 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B7714219
M. Wt: 389.5 g/mol
InChI Key: RGFNWIJTUNNMFA-UHFFFAOYSA-N
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Description

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a piperidinylsulfonyl group, and a pyridinylmethyl group attached to a benzamide core.

Properties

IUPAC Name

4-methoxy-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-8-7-16(19(23)21-14-15-6-5-9-20-13-15)12-18(17)27(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFNWIJTUNNMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced via a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride derivative.

    Attachment of the Pyridinylmethyl Group: The final step involves the attachment of the pyridinylmethyl group through a nucleophilic substitution reaction, where the benzamide intermediate is reacted with a pyridinylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The piperidinylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide, while reduction of the benzamide core can produce 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)aniline.

Scientific Research Applications

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a different position of the pyridinylmethyl group.

    4-methoxy-3-(morpholin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a morpholinylsulfonyl group instead of a piperidinylsulfonyl group.

Uniqueness

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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